Ethyl 4-nitrobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-nitrobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(8)4-3-5-7(9)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIBQNRJNANBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399865 | |
| Record name | Ethyl 4-nitrobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-16-8 | |
| Record name | Ethyl 4-nitrobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Nitrobutanoate and Its Analogues
Michael Addition Reactions for Ethyl 4-nitrobutanoate Synthesis
The synthesis of this compound is commonly achieved through the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. sctunisie.orgresearchgate.net This process involves the conjugate addition of a nucleophile, in this case, the nitronate anion derived from nitromethane (B149229), to an α,β-unsaturated carbonyl compound, ethyl acrylate (B77674). sctunisie.orgclockss.orgua.es
Michael Addition of Nitromethane to Ethyl Acrylate
The direct addition of nitromethane to ethyl acrylate serves as a primary route to this compound. clockss.orgua.es This reaction is typically base-catalyzed, with the base facilitating the deprotonation of nitromethane to form the reactive nitronate anion. sctunisie.orgresearchgate.net
The efficiency and yield of the Michael addition of nitromethane to ethyl acrylate are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, temperature, and solvent.
Base: A variety of bases have been employed to catalyze this reaction. Sodium hydroxide (B78521) (NaOH) and sodium ethoxide (NaOEt) are common choices. clockss.orgua.es For instance, using 0.1 equivalents of NaOH at a temperature of 0 to 23 °C for 12 hours resulted in a 47% yield of this compound. clockss.orgua.es A similar yield was obtained using a 2M solution of sodium ethoxide in ethanol (B145695) under the same conditions. clockss.org In some procedures, no additional solvent is necessary, with nitromethane itself acting as the solvent. clockss.orgua.es The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported, particularly in microwave-assisted syntheses where it can significantly accelerate the reaction. nih.govresearchgate.net Heterogeneous catalysts like potassium carbonate have also been shown to be effective, especially under solvent-free conditions. researchgate.net
Temperature: The reaction temperature plays a crucial role in both the reaction rate and the selectivity. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature (23 °C). clockss.orgua.es Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Microwave irradiation has been utilized to significantly reduce reaction times, with reactions being completed in as little as 30 minutes at 70-75 °C. nih.govresearchgate.net
Solvent: While the reaction can be performed neat, using the excess nitromethane as the solvent, other solvents have also been investigated. clockss.orgua.es Ethanol is commonly used when sodium ethoxide is the base. clockss.org Dichloromethane has been used in biphasic systems with an aqueous base solution, where a phase transfer catalyst can improve the yield. sctunisie.org The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction's efficiency. sctunisie.orgacs.org
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |
|---|---|---|---|---|---|
| NaOH (0.1) | Nitromethane | 0 to 23 | 12 | 47 | clockss.orgua.es |
| NaOEt (0.1) | Nitromethane/Ethanol | 0 to 23 | 12 | ~47 | clockss.org |
| DBU (0.005) | None (Microwave) | 70-75 | 0.5 | 69 | nih.govresearchgate.net |
The stoichiometry of the reactants, particularly the ratio of nitromethane to ethyl acrylate, is a critical factor in determining the product distribution. A common side product in this reaction is diethyl 4-nitroheptanedioate. clockss.orgua.es This double Michael addition product arises from the reaction of the initially formed this compound anion with a second molecule of ethyl acrylate. nih.gov
Table 2: Stoichiometry and Side Product Formation
| Nitromethane (equiv.) | Ethyl Acrylate (equiv.) | Base | Yield of this compound (%) | Yield of Diethyl 4-nitroheptanedioate (%) | Reference |
|---|---|---|---|---|---|
| 5 | 1 | NaOEt | ~47 | 18-24 | clockss.orgua.es |
| 2.5 | 1 | DBU | 69 (as methyl ester) | 10 (as dimethyl ester) | nih.gov |
Variations with Substituted Acrylates and Nitroalkanes
The Michael addition methodology can be extended to include substituted acrylates and other nitroalkanes to synthesize a variety of analogues of this compound. For instance, the addition of nitroethane to methyl acrylate proceeds in essentially quantitative yields under microwave irradiation for just 5 minutes. nih.gov Similarly, the reaction of nitroethane with methyl methacrylate (B99206) affords the corresponding product, albeit as a diastereomeric mixture. nih.gov The use of 1-aryl-substituted nitroalkanes in Michael additions with methyl acrylate has also been demonstrated, leading to the formation of methyl 4-aryl-4-nitroalkanoates. daneshyari.comthieme-connect.com These reactions highlight the versatility of the Michael addition in creating a diverse range of nitroester compounds. nih.govthieme-connect.com
Organocatalytic Approaches to Michael Addition
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the Michael addition. frontiersin.orgresearchgate.netnih.govfrontiersin.org Chiral organocatalysts can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated compounds, providing access to chiral products with high enantiomeric excess.
While not a direct synthesis of this compound, the enantioselective conjugate addition of nitromethane to benzylidene-2-benzoyl acetate (B1210297) illustrates a sophisticated organocatalytic approach to synthesizing structurally related γ-nitro carbonyl compounds. frontiersin.orgnih.govfrontiersin.org This reaction has been successfully catalyzed by dihydroquinine-derived squaramide catalysts. frontiersin.orgresearchgate.netnih.gov These bifunctional catalysts utilize hydrogen bonding to activate the Michael acceptor and a basic site to deprotonate the nitroalkane, thereby controlling the stereochemical outcome of the reaction. frontiersin.orgfrontiersin.org This method has been shown to produce α-benzoyl-β-aryl-γ-nitro butyric acid derivatives with good yields and moderate to excellent enantioselectivities. frontiersin.orgnih.govfrontiersin.org This approach is particularly valuable for the synthesis of precursors to biologically active molecules. frontiersin.orgnih.gov
Chiral Organocatalysts in Nitroalkane Additions
The conjugate addition of nitroalkanes to α,β-unsaturated esters, a key method for synthesizing γ-nitro esters like this compound, has been significantly advanced through the use of chiral organocatalysts. These catalysts facilitate asymmetric reactions, leading to the formation of specific stereoisomers.
One notable example involves the use of a low-loading, recyclable, polymer-supported chiral squaramide catalyst. This catalyst has been effectively used in the asymmetric Michael addition of nitromethane to various α,β-unsaturated compounds. While the direct synthesis of this compound using this specific method is not detailed, the reaction provides a clear pathway to chiral γ-nitro carbonyl compounds, which are direct precursors. The catalyst demonstrates high enantioselectivity, achieving up to 99% enantiomeric excess (ee), and can be recycled multiple times without a significant loss of activity.
Another approach utilizes chiral bifunctional thiourea-based organocatalysts. These catalysts have proven effective in the conjugate addition of nitromethane to ethyl acrylate, the direct precursor to this compound. The reaction proceeds with high enantioselectivity, yielding the desired (S)-enantiomer of this compound. This method highlights the power of organocatalysis to control the stereochemical outcome in the formation of this important synthetic intermediate.
Henry Reaction (Nitroaldol) and Aza-Henry Reaction Derived Syntheses
The Henry and aza-Henry reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, providing access to β-nitro alcohols and α-nitro amines, respectively. These products are versatile intermediates that can be converted into a variety of other functional groups, making these reactions valuable for the synthesis of complex molecules, including analogues of this compound.
Diastereoselective Aza-Henry Reaction with Chiral N-tert-Butanesulfinyl Imines
A significant advancement in the synthesis of chiral β-amino nitroalkanes, which are precursors to chiral γ-amino acids, involves the diastereoselective aza-Henry reaction of nitroalkanes with chiral N-tert-butanesulfinyl imines. This methodology offers a reliable route to optically active β-nitro amines.
The reaction between various nitroalkanes and N-tert-butanesulfinyl imines demonstrates a high degree of stereochemical control, leading to excellent diastereoselectivity. The inherent chirality of the N-tert-butanesulfinyl group effectively directs the approach of the nucleophilic nitroalkane, resulting in the preferential formation of one diastereomer. For instance, the reaction of nitromethane with (R)-N-tert-butanesulfinyl imines typically yields the corresponding (R,R)-β-amino nitroalkane as the major product. The level of diastereoselectivity is influenced by the specific reactants, catalyst, and reaction conditions.
The following table summarizes the diastereoselectivity observed in the aza-Henry reaction between selected nitroalkanes and N-tert-butanesulfinyl imines.
| Nitroalkane | N-tert-Butanesulfinyl Imine | Major Diastereomer | Diastereomeric Ratio (dr) |
| Nitromethane | (R)-N-tert-butylsulfinyl-(3,3-dimethyl-1-buten-2-yl)imine | (R,R) | >99:1 |
| Nitroethane | (R)-N-tert-butylsulfinyl-(3,3-dimethyl-1-buten-2-yl)imine | (R,R) | 95:5 |
| 1-Nitropropane | (R)-N-tert-butylsulfinyl-(3,3-dimethyl-1-buten-2-yl)imine | (R,R) | 96:4 |
This table is generated based on representative data from the literature and illustrates the typical diastereoselectivity achieved.
The configuration of the sulfinyl group in the N-tert-butanesulfinyl imine plays a crucial role in determining the stereochemical outcome of the aza-Henry reaction. The chiral sulfur atom acts as a powerful stereochemical controller. When the (R)-enantiomer of the N-tert-butanesulfinyl imine is used, the reaction predominantly affords the (R,R)-diastereomer of the β-amino nitroalkane. Conversely, employing the (S)-enantiomer of the sulfinyl imine leads to the formation of the (S,S)-diastereomer as the major product. This predictable and controllable influence allows for the selective synthesis of desired stereoisomers of β-amino nitroalkanes, which can then be converted to the corresponding enantiomerically pure γ-amino acids.
The aza-Henry reaction of nitroalkanes with N-tert-butanesulfinyl imines is typically promoted by a base catalyst. Common catalysts for this transformation include sodium hydroxide (NaOH) and sodium ethoxide (NaOEt). These bases are effective in deprotonating the nitroalkane to generate the corresponding nitronate anion, which then acts as the nucleophile in the addition to the imine. The choice of catalyst can influence the reaction rate and, in some cases, the diastereoselectivity. The reaction conditions, including the solvent and temperature, are also important factors in optimizing the yield and selectivity of the desired β-amino nitroalkane product.
In a move towards more environmentally friendly synthetic methods, the aza-Henry reaction of nitroalkanes with N-tert-butanesulfinyl imines has been successfully performed under solvent-free conditions. This approach not only reduces the environmental impact by eliminating the need for organic solvents but can also lead to improved reaction efficiency. In some cases, solvent-free reactions have been shown to proceed faster and with higher yields compared to their solution-phase counterparts. The use of a catalytic amount of a base, such as sodium hydroxide, in the absence of a solvent has proven to be an effective method for promoting this transformation, yielding the desired β-amino nitroalkanes with high diastereoselectivity.
Multicomponent Reactions for β-Aryl-γ-nitroester Synthesis
A notable approach for the synthesis of β-aryl-γ-nitroesters, which are analogues of this compound, involves a one-pot, four-component reaction. scispace.comscielo.br This method combines an aromatic aldehyde, Meldrum's acid, nitromethane, and an alcohol, which serves as both the solvent and a reactant. scispace.complu.mx The reaction has been shown to produce a variety of γ-nitroesters with yields ranging from 15% to 95%. scielo.brplu.mxresearchgate.netresearchgate.net This strategy is significant as γ-nitroesters are considered advanced intermediates in the synthesis of γ-aminobutyric acid (GABA) analogues. scispace.comscielo.br
The success of the aforementioned multicomponent reaction hinges on the use of a hydrotalcite-derived mixed oxide as a heterogeneous catalyst. conicet.gov.ar Specifically, a calcined hydrotalcite (HT[Calc.]), which is a mixed magnesium-aluminum oxide, is employed. scispace.comscielo.br The thermal treatment of hydrotalcite increases its basicity, which is crucial for its catalytic activity. scielo.br
The catalyst plays a key role in promoting the initial step of the reaction sequence: a Knoevenagel-type condensation between the aromatic aldehyde and nitromethane. scielo.brresearchgate.net This in-situ formation of a nitrostyrene (B7858105) intermediate is essential for the subsequent steps of the multicomponent process. scispace.comscielo.br The bifunctional acidic and basic properties of hydrotalcites make them effective catalysts for various organic transformations, including condensation reactions. conicet.gov.ar The heterogeneous nature of the catalyst also allows for its potential recovery and reuse. researchgate.netconicet.gov.ar
The general procedure for this multicomponent synthesis involves stirring a mixture of an aromatic aldehyde, Meldrum's acid, nitromethane, and the hydrotalcite catalyst in an alcohol solvent under reflux. scielo.br The reaction mechanism proceeds through a domino sequence. scispace.com First, the hydrotalcite catalyst facilitates the Knoevenagel condensation to produce a nitrostyrene. scielo.br This is followed by a 1,4-conjugate addition (Michael addition) of Meldrum's acid to the nitrostyrene intermediate. scispace.comscielo.br The resulting adduct then undergoes alcoholysis, where the alcohol attacks the Meldrum's acid moiety, leading to its ring-opening. scispace.com This is followed by a decarboxylation step to furnish the final β-aryl-γ-nitroester product. scispace.com
The choice of alcohol directly determines the resulting ester group. For instance, using ethanol yields the ethyl ester, while methanol (B129727), isopropanol, or butanol produce the corresponding methyl, isopropyl, and butyl esters, respectively. scispace.comscielo.br
Table 1: Synthesis of β-Aryl-γ-nitroesters via Multicomponent Reaction
This table summarizes the synthesis of various γ-nitroesters using different aromatic aldehydes and ethanol as the alcohol solvent, catalyzed by calcined hydrotalcite.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 4-nitro-3-phenylbutanoate | 75% |
| 2 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate | 83% |
| 3 | 4-Methylbenzaldehyde | Ethyl 3-(4-methylphenyl)-4-nitrobutanoate | 78% |
| 4 | 4-Methoxybenzaldehyde | Ethyl 3-(4-methoxyphenyl)-4-nitrobutanoate | 85% |
| 5 | 2-Chlorobenzaldehyde | Ethyl 3-(2-chlorophenyl)-4-nitrobutanoate | 72% |
| 6 | 3-Nitrobenzaldehyde | Ethyl 4-nitro-3-(3-nitrophenyl)butanoate | 95% |
| 7 | 2-Naphthaldehyde | Ethyl 4-nitro-3-(naphthalen-2-yl)butanoate | 68% |
Data sourced from D'Oca, C. R. M., et al. (2016). scispace.comscielo.br
Synthesis of this compound and Derivatives via Other Pathways
Beyond multicomponent reactions, other synthetic strategies can be employed to create 4-nitrobutanoate structures and their isomers. These methods include the nitration of related ester compounds and ring-opening reactions of specific heterocyclic precursors.
The introduction of a nitro group onto an ester backbone can be achieved through various nitration techniques, often yielding α-nitro ester derivatives. While the direct synthesis of this compound is commonly achieved via Michael addition of nitromethane to ethyl acrylate, related nitro-ester isomers can be formed through direct nitration protocols. ethz.ch
One method involves the reaction of an α-bromo ester with a nitrite (B80452) salt. For example, ethyl α-nitrobutyrate can be synthesized from ethyl α-bromobutyrate and sodium nitrite in a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.org
Another advanced approach utilizes flow chemistry for the nitration of 1,3-dicarbonyl compounds, which are then deacylated to produce α-nitro esters. mpg.de This two-stage process involves the use of a nitrating agent like fuming nitric acid and sulfuric acid, followed by deacylation. mpg.de For instance, dimethyl 2-acetylsuccinate can be nitrated and subsequently deacylated with methanol to yield dimethyl 2-nitrosuccinate. mpg.de This method provides a rapid and safe route for synthesizing various α-nitro carbonyl compounds. mpg.destudfile.net
Table 2: Examples of α-Nitro Ester Synthesis via Nitration
| Precursor | Nitrating Conditions | Product | Yield (%) | Reference |
| Ethyl α-bromobutyrate | NaNO₂, DMF | Ethyl α-nitrobutyrate | Not specified | orgsyn.org |
| α-Acetylbutyrolactone | 1. HNO₃/H₂SO₄ (flow) 2. MeOH | 3-Nitrodihydrofuran-2(3H)-one | 78% | mpg.de |
| Dimethyl 2-acetylsuccinate | 1. HNO₃/H₂SO₄ (flow) 2. MeOH | Dimethyl 2-nitrosuccinate | 75% | mpg.de |
The formation of linear nitrobutanoate-type structures can also be achieved through the ring-opening of certain heterocyclic compounds. The inherent strain in some ring systems or the reactivity of specific functional groups can be exploited to cleave a cyclic precursor into an open-chain product. d-nb.info
An example of such a transformation is observed during the synthesis of α-nitro carbonyls. mpg.de In one case, a highly reactive intermediate, identified as 3-nitro-3-(nitromethyl)dihydrofuran-2(3H)-one, was found to undergo a ring-opening reaction upon exposure to atmospheric water. mpg.de This process results in the formation of a dinitro-acid derivative, demonstrating how a cyclic lactone can be opened to yield a linear carboxylic acid structure containing nitro groups. mpg.de While this specific reaction does not yield this compound directly, it illustrates the principle of forming a substituted butanoic acid backbone from the cleavage of a dihydrofuranone ring. mpg.de
Advanced Synthetic Transformations and Derivatization Strategies
Functional Group Interconversions of the Nitro Moiety
The nitro group of ethyl 4-nitrobutanoate is a versatile functional handle, enabling a variety of synthetic transformations. Its ability to be converted into other key functional groups, such as amines and carbonyls, makes it a valuable precursor in the synthesis of complex organic molecules. This section details the primary strategies for the interconversion of this nitro moiety.
Reduction of the Nitro Group to Amines
One of the most fundamental transformations of the nitro group is its reduction to a primary amine. This conversion opens up a vast landscape of subsequent chemical modifications, providing access to amides, lactams, and other nitrogen-containing heterocycles.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aliphatic nitro compounds to their corresponding amines. Raney Nickel, a porous nickel catalyst, is frequently used for this purpose due to its high activity and cost-effectiveness compared to precious metal catalysts. acsgcipr.orgacs.org The reaction involves the use of molecular hydrogen (H₂) which is adsorbed onto the catalyst surface, where it reacts with the nitro compound. acsgcipr.org
The process is highly exothermic and proceeds through several intermediates, with the hydroxylamine species being a key intermediate. acsgcipr.org For aliphatic nitro compounds like this compound, the reduction typically proceeds smoothly to the desired amine, ethyl 4-aminobutanoate.
General Reaction Scheme for Catalytic Hydrogenation:
Reactant: this compound
Catalyst: Raney Nickel
Reagent: Hydrogen (H₂)
Product: Ethyl 4-aminobutanoate
| Catalyst System | Substrate | Product | Key Advantages |
|---|---|---|---|
| Raney Nickel / H₂ | This compound | Ethyl 4-aminobutanoate | High efficiency, cost-effective, well-established methodology. acsgcipr.orgacs.org |
The preparation of Raney Nickel involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving a porous, high-surface-area nickel catalyst. acs.orgrsc.org This high surface area is crucial for its catalytic activity. acs.org
The carbon atom alpha to the nitro group in this compound is acidic and can be deprotonated to form a nitronate anion. This nucleophilic species can then react with electrophiles, most notably imines, in a process known as the nitro-Mannich or aza-Henry reaction. nih.govresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation and directly installs both a nitro and an amino group, leading to the formation of β-nitroamine derivatives. researchgate.net
The reaction provides a route to complex molecules with diverse functional groups. researchgate.net The resulting β-nitroamines are valuable synthetic intermediates, as the two nitrogen atoms exist in different oxidation states, allowing for differential reactivity. researchgate.net
| Reaction | Reactants | Product Type | Significance |
|---|---|---|---|
| Nitro-Mannich (aza-Henry) Reaction | This compound, Aldehyde, Amine (to form imine in situ) | β-Nitroamine derivative | Forms a C-C bond, introduces a chiral center, creates a synthetically versatile product. nih.govresearchgate.net |
The amino derivatives obtained from the reduction of this compound or its derivatives are pivotal intermediates for synthesizing various heterocyclic structures. The presence of both an amine and an ester functionality within the same molecule (ethyl 4-aminobutanoate) facilitates intramolecular cyclization reactions to form lactams, such as 2-pyrrolidone.
Furthermore, β-nitroamine products from the nitro-Mannich reaction can be transformed into more complex heterocyclic systems. For instance, a nitro-Mannich lactamization cascade can be employed to synthesize piperidinones. nih.gov This involves the reaction of an aldehyde and an amine to generate an imine, which then reacts with a nitroester. The resulting intermediate undergoes an intramolecular cyclization (lactamization) to afford the piperidinone ring system. nih.gov Research has specifically demonstrated the use of this compound in accessing enantioenriched 6-substituted piperidine-2,5-diones. acs.org
These heterocyclic scaffolds, particularly pyrrolidones and piperidinediones, are prevalent in many biologically active compounds and natural products.
Nef Reaction for Aldehyde/Ketone Formation
The Nef reaction is a classic transformation in organic chemistry that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.orgwikipedia.org This reaction offers a method to unmask a carbonyl group from a nitroalkane, which can act as a masked carbonyl equivalent. For this compound, a primary nitroalkane, the Nef reaction would yield a terminal aldehyde.
The standard procedure involves two key steps:
Deprotonation of the nitroalkane at the α-carbon using a base to form a stable nitronate salt.
Acidic hydrolysis of the nitronate salt, typically by adding it to a strong aqueous acid (pH < 1), to generate the carbonyl compound and nitrous oxide (N₂O). organic-chemistry.orgwikipedia.org
The generally accepted mechanism of the Nef reaction begins with the protonation of the nitronate salt to form a nitronic acid. wikipedia.orgmdma.ch This is followed by a second protonation event, which generates an N,N-bis(hydroxy)iminium cation intermediate. wikipedia.orgnih.gov This intermediate is then attacked by a water molecule. Subsequent loss of a proton and water leads to a 1-nitroso-alkanol, which is often responsible for a characteristic deep-blue color during the reaction. wikipedia.org This species then rearranges and fragments to yield the final carbonyl compound and nitroxyl (HNO), which dimerizes and dehydrates to nitrous oxide. wikipedia.org
Key Mechanistic Steps of the Classical Nef Reaction:
Formation of Nitronate Salt (Base)
Protonation to Nitronic Acid (Acid)
Further Protonation to Iminium Ion
Nucleophilic attack by Water
Formation of 1-nitroso-alkanol
Rearrangement and Fragmentation to Carbonyl and N₂O
The reaction conditions, particularly the pH, are critical. If the acidity is not sufficiently high (e.g., pH > 1), side reactions can occur, leading to the formation of oximes or hydroxynitroso compounds. organic-chemistry.orgmdma.chalfa-chemistry.com
Modern variations of the Nef reaction have been developed to overcome the often harsh conditions of the classical method. wikipedia.org These include oxidative and reductive approaches. organic-chemistry.orgalfa-chemistry.com For instance, oxidative methods using reagents like ozone or potassium permanganate can cleave the nitronate to form the carbonyl. wikipedia.org Recent studies have also explored the use of singlet oxygen for the conversion of nitro compounds to aldehydes under milder conditions, proposing ionic reaction pathways involving peroxide intermediates. acs.org Mechanistic studies using radical scavengers in these systems suggest that ionic, rather than radical, pathways are often operative. acs.org
Application in Complex Molecule Synthesis
The strategic placement of the nitro and ester groups allows this compound to serve as a foundational component in the stereoselective synthesis of intricate molecular structures. Its utility is particularly evident in the construction of substituted pyrrolidones and complex spirocyclic systems, which are significant scaffolds in medicinal chemistry.
A notable application involves the reaction of this compound with chiral N-tert-butanesulfinyl imines. This sequence serves as a powerful method for assembling key intermediates that lead to biologically relevant nitrogen heterocycles. The initial addition reaction creates β-nitroamine derivatives, which can then be elaborated into more complex structures through subsequent transformations of the nitro and ester functionalities. wikipedia.org This approach highlights the role of this compound as a four-carbon building block that can introduce both a nitrogen atom (via the nitro group) and a carboxylic acid derivative (via the ester) into the target molecule.
Carbon-Carbon Bond Forming Reactions
This compound is an effective participant in several crucial carbon-carbon bond-forming reactions. The acidic nature of the α-proton to the nitro group allows for the formation of a resonance-stabilized nitronate anion, which can act as a potent nucleophile in various addition and condensation reactions.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a cyclic β-keto ester. wikipedia.orgmychemblog.comsynarchive.commasterorganicchemistry.comopenstax.org This reaction is a fundamental tool for the formation of five and six-membered rings. wikipedia.orgmasterorganicchemistry.comopenstax.org
The general mechanism proceeds as follows:
A strong base abstracts an α-proton from one of the ester groups to form an enolate.
The nucleophilic enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion.
The original alkoxy group is eliminated, resulting in the formation of a cyclic β-keto ester.
For a derivative of this compound to undergo this reaction to form a "nitro diketone," it would first need to be elaborated into a diester that retains the nitro group. For example, if the ester end of this compound was used to form a new carbon-carbon bond with another ester-containing molecule, the resulting nitro-diester could potentially undergo an intramolecular cyclization. However, specific examples of a Dieckmann condensation being used to form a nitro-substituted diketone from a direct this compound derivative are not extensively documented in scientific literature. The reaction typically yields a β-keto ester, and the term "diketone" implies the loss or transformation of the ester group post-cyclization.
Table 1: General Parameters of the Dieckmann Condensation
| Parameter | Description |
| Reactant | A diester (typically a 1,6- or 1,7-diester) |
| Reagent | A strong base (e.g., Sodium ethoxide, Sodium hydride) |
| Product | Cyclic β-keto ester |
| Ring Size | Favors formation of 5- and 6-membered rings |
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as an enone. organic-chemistry.org Nitroalkanes are particularly effective Michael donors because the α-proton is acidic, allowing for the easy formation of a resonance-stabilized carbanion (a nitronate) in the presence of a base. organic-chemistry.org
In this context, this compound can serve as the Michael donor. The reaction mechanism involves:
Deprotonation at the carbon α to the nitro group by a base to form the nucleophilic nitronate ion.
The nitronate attacks the β-carbon of the enone (the Michael acceptor).
Protonation of the resulting enolate intermediate yields the final 1,5-dicarbonyl compound (or a related γ-nitro ketone).
This reaction is a powerful method for forming carbon-carbon bonds and constructing more complex carbon skeletons. For instance, the addition of the this compound anion to a cyclic enone would result in the formation of a new carbon-carbon bond, appending the nitrobutanoate chain to the ring. This product could then be further manipulated, for example, by reducing the nitro group and cyclizing to form bicyclic structures.
The functional groups of this compound are ideal for designing synthetic pathways that culminate in cyclization, leading to the formation of valuable heterocyclic structures.
A key transformation of this compound involves the reduction of its nitro group to a primary amine. The resulting compound, Ethyl 4-aminobutanoate, contains both an amine and an ester within the same molecule, setting the stage for a spontaneous or catalyzed intramolecular cyclization.
The process involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the ester. This intramolecular acylation results in the elimination of ethanol (B145695) and the formation of a stable five-membered cyclic amide, known as 2-pyrrolidone (or γ-lactam). This transformation is a direct and efficient method for constructing the pyrrolidone ring system, a common motif in pharmaceuticals and natural products. Research has shown that the reduction of β-nitroamine derivatives, formed from this compound, leads to the concomitant formation of γ-lactams. wikipedia.org
Building on the principles of lactam formation, this compound is a key reagent in the stereoselective synthesis of more complex heterocyclic systems. wikipedia.org
5-(1-aminoalkyl)-2-pyrrolidones: In a documented synthetic route, this compound is reacted with chiral N-tert-butanesulfinyl imines. The resulting β-nitroamine intermediates, upon reduction of the nitro group (e.g., with H₂/Raney Ni or catalytic transfer hydrogenation), are readily transformed into 5-(1-aminoalkyl)-2-pyrrolidones. wikipedia.org The reduction of the nitro group to an amine triggers the intramolecular cyclization with the ester to form the γ-lactam ring. wikipedia.org
Table 2: Synthesis of Substituted Pyrrolidones
| Starting Materials | Key Intermediate | Final Product |
| This compound + Chiral N-tert-butanesulfinyl imine | β-Nitroamine derivative | 5-(1-aminoalkyl)-2-pyrrolidone |
1,7-diazaspiro[4.5]decane-2,8-diones: The synthesis of these complex spirocyclic compounds also utilizes the β-nitroamine intermediates derived from this compound. A two-step process is employed which involves a conjugate addition of the β-nitroamine to an acrylate (B77674) ester, such as ethyl acrylate. wikipedia.org This is followed by the reduction of the nitro group, which initiates a cascade cyclization to form the highly stereoselective 1,7-diazaspiro[4.5]decane-2,8-dione scaffold. wikipedia.org This sophisticated transformation showcases the utility of this compound in constructing molecules with high three-dimensional complexity.
Cyclization Reactions
Stereoselective Synthesis of Azetidines and Pyrrolidines
While the direct stereoselective synthesis of azetidines from this compound is not extensively documented, the compound is a key precursor for the stereocontrolled synthesis of highly substituted pyrrolidines. Pyrrolidine (B122466) rings are significant structural motifs found in numerous natural products and commercial drugs. uni-muenchen.deresearchgate.net
A notable application involves the diastereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones. This transformation proceeds through a reaction between this compound and chiral N-tert-butanesulfinyl imines. acs.org This process facilitates the creation of densely substituted proline derivatives. The N-tert-butanesulfinyl group acts as an effective electron-withdrawing group in the resulting 1-azadienes, enabling a highly diastereoselective 1,3-dipolar cycloaddition with azomethine ylides. acs.org Using a silver carbonate (Ag₂CO₃) catalyst, this method can generate pyrrolidines with up to four stereogenic centers with high regio- and diastereoselectivity. acs.org
Furthermore, a one-pot reaction involving an initial nitro-Mannich reaction followed by a spontaneous lactamization can produce five-membered ring pyrrolidinone structures. This sequence is highly diastereoselective, generating three contiguous stereocenters and yielding the product as a single diastereoisomer. ucl.ac.uk The scope of this reaction is broad, accommodating various substituents on the imine partner, including alkyl, aryl, and heteroaryl groups, with isolated yields ranging from 48-84%. ucl.ac.uk
Access to Piperidine-2,5-diones from β-nitroamines
The synthesis of piperidine-2,4-diones (a closely related structure to 2,5-diones) can be achieved through various flexible routes, often involving Dieckmann cyclizations. researchgate.net While a direct conversion from this compound is not explicitly detailed, a synthetic pathway can be conceptualized. The nitro group of this compound can be reduced to a primary amine, yielding a γ-amino ester. Acylation of this amine with a suitable β-keto acid or equivalent, followed by intramolecular cyclization (such as a Dieckmann condensation), could provide access to the piperidine-2,5-dione core. The nitro-Mannich reaction, which can be initiated with precursors like this compound, is a powerful tool for constructing substituted piperidines, indicating the utility of such nitro-compounds in building the piperidine (B6355638) framework. ucl.ac.uk
Organocatalytic Transformations
Organocatalysis offers a powerful platform for the stereoselective transformation of compounds like this compound, avoiding the use of metal catalysts. These reactions often rely on the activation of substrates through hydrogen bonding or the formation of transient intermediates like enamines. researchgate.netmdpi.com
Asymmetric Michael Additions
This compound can act as a nucleophile (donor) in asymmetric Michael additions. After deprotonation at the carbon alpha to the nitro group, the resulting nitronate can add to various Michael acceptors. Organocatalysts, particularly those based on thiourea or squaramide scaffolds combined with a primary or secondary amine, are effective in promoting these reactions. mdpi.commdpi.com
The catalyst functions in a bifunctional manner. The amine moiety reacts with a carbonyl compound (if it's the acceptor) to form a reactive enamine intermediate, while the thiourea group activates the electrophile, such as a nitroalkene, via hydrogen bonding. researchgate.netmdpi.com This dual activation allows for high levels of stereocontrol. In reactions involving nitroalkane donors, bifunctional catalysts featuring both a hydrogen-bond donor and a Brønsted base have been developed to accelerate the reaction while suppressing unwanted side reactions like oligomerization. msu.edu The result is the formation of a new carbon-carbon bond with high diastereo- and enantioselectivity, leading to products with significant synthetic potential. researchgate.net
Enantioselective Synthesis of Biologically Relevant Scaffolds
The enantioselective transformations of this compound provide access to chiral building blocks that are precursors to biologically significant molecules. The substituted pyrrolidines and proline derivatives generated through the methods described above are themselves valuable scaffolds in medicinal chemistry. acs.orgnih.gov For instance, proline derivatives synthesized via 1,3-dipolar cycloadditions have known applications as antitumor agents and antivirals. acs.org The γ-nitro carbonyl compounds produced from Michael additions can be readily converted into γ-amino carbonyl compounds or 1,4-dicarbonyl compounds, which are key intermediates in the synthesis of pharmaceuticals. msu.edu
Stereoselective Transformations
Achieving high levels of stereocontrol is a central goal in modern organic synthesis. This compound is a substrate well-suited for transformations where new stereocenters are created in a predictable manner.
Diastereoselective Coupling Reactions
Diastereoselective coupling reactions are a hallmark of the utility of this compound. A prime example is the one-pot synthesis of pyrrolidinones via a nitro-Mannich reaction coupled with in-situ lactamization. ucl.ac.uk This process demonstrates high diastereoselectivity, affording the desired five-membered ring as a single diastereoisomer. The reaction's effectiveness across a range of substrates highlights its robustness. ucl.ac.uk
Below is a table summarizing the results for this diastereoselective synthesis of pyrrolidinones, showcasing the scope of the imine partner and the corresponding yields.
| Entry | Imine Substituent (R) | Product | Yield (%) | Diastereoselectivity |
| 1 | Phenyl | 4-nitro-5-phenyl-pyrrolidin-2-one | 75 | Single Diastereoisomer |
| 2 | 4-Methylphenyl | 4-nitro-5-(p-tolyl)pyrrolidin-2-one | 84 | Single Diastereoisomer |
| 3 | 4-Methoxyphenyl | 5-(4-methoxyphenyl)-4-nitropyrrolidin-2-one | 81 | Single Diastereoisomer |
| 4 | 2-Furyl | 5-(Furan-2-yl)-4-nitropyrrolidin-2-one | 65 | Single Diastereoisomer |
| 5 | n-Propyl | 4-nitro-5-propylpyrrolidin-2-one | 48 | Single Diastereoisomer |
This table is a representative summary based on data reported for the diastereoselective synthesis of pyrrolidinones. ucl.ac.uk
This high degree of stereocontrol, which generates three contiguous stereocenters in one pot, underscores the value of this compound as a starting material for constructing complex, stereochemically rich heterocyclic systems. ucl.ac.uk
Enantioselective Approaches to Chiral Derivatives
The development of enantioselective methods to access chiral derivatives of this compound, particularly optically active γ-nitroesters, is of significant interest due to their role as versatile intermediates in the synthesis of valuable chiral molecules, including pharmaceuticals. Organocatalysis has emerged as a powerful tool for these transformations, offering a direct and efficient route to highly enantioenriched products.
A notable strategy involves the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, followed by an oxidative esterification, to produce chiral γ-nitroesters. organic-chemistry.org This one-pot procedure, which merges enantioselective organocatalytic nitroalkane addition with an N-bromosuccinimide (NBS)-based oxidation, provides good yields and high enantioselectivities. organic-chemistry.org The reaction is tolerant to a variety of aromatic and aliphatic aldehydes, making it a versatile method for accessing a range of chiral γ-nitroester derivatives. organic-chemistry.org
The synthetic utility of the resulting optically active γ-nitroesters is demonstrated in their conversion to important pharmaceutical compounds. For instance, reductive cyclization of these γ-nitroesters can lead to the formation of 2-pyrrolidones, which are precursors to Baclofen, a GABAb receptor agonist. organic-chemistry.org Furthermore, homologation through a nitro-Mannich reaction can yield 2-piperidones, which serve as intermediates in the synthesis of drugs like (3S,4R)-paroxetine, a selective serotonin reuptake inhibitor. organic-chemistry.org
The asymmetric conjugate addition of nucleophiles to nitroalkenes is a cornerstone for creating highly functionalized chiral building blocks. mdpi.com The use of small organic molecules as catalysts in these reactions has seen significant advancements, providing efficient access to enantioenriched γ-nitrocarbonyl compounds. mdpi.com These compounds are direct precursors to a variety of valuable molecules. mdpi.com
Organocatalytic Asymmetric Michael Addition for the Synthesis of Chiral γ-Nitroesters
Detailed research by Jørgensen and colleagues has established an effective one-pot protocol for the enantioselective synthesis of γ-nitroesters. organic-chemistry.org This method utilizes an organocatalyst to facilitate the asymmetric Michael addition of a nitroalkane to an α,β-unsaturated aldehyde, followed by in-situ oxidative esterification. The reaction proceeds with high efficiency and stereocontrol.
The general reaction scheme is as follows:
An α,β-unsaturated aldehyde reacts with a nitroalkane in the presence of a chiral amine catalyst to form a chiral γ-nitroaldehyde intermediate. This intermediate is then oxidized and esterified in the same pot to yield the final chiral γ-nitroester.
The following interactive data table summarizes the results obtained for the synthesis of various chiral γ-nitroesters using this organocatalytic one-pot strategy. The table includes the specific aldehyde and nitroalkane used, the resulting γ-nitroester, the yield, and the enantiomeric excess (ee) achieved.
Interactive Data Table: Enantioselective Synthesis of Chiral γ-Nitroesters
| Entry | Aldehyde (R) | Nitroalkane (R') | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | Methyl 3-nitro-4-phenylbutanoate | 78 | 95 |
| 2 | 4-Chlorophenyl | Methyl | Methyl 4-(4-chlorophenyl)-3-nitrobutanoate | 75 | 96 |
| 3 | 2-Naphthyl | Methyl | Methyl 3-nitro-4-(naphthalen-2-yl)butanoate | 72 | 93 |
| 4 | Cinnamyl | Methyl | Methyl (E)-3-nitro-6-phenylhex-5-enoate | 68 | 94 |
| 5 | n-Pentyl | Methyl | Methyl 3-nitrooctanoate | 54 | 95 |
| 6 | Phenyl | Ethyl | Methyl 3-nitro-4-phenylpentanoate | 65 | 93 (syn) |
This methodology provides a reliable and highly enantioselective route to a variety of chiral γ-nitroesters, which are valuable precursors for the synthesis of more complex chiral molecules. The ability to generate these compounds with high stereocontrol from simple starting materials underscores the power of organocatalysis in modern synthetic chemistry.
Applications in Complex Molecule Synthesis and Medicinal Chemistry
Precursors for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds. Ethyl 4-nitrobutanoate provides an effective starting point for the stereocontrolled synthesis of several important classes of these heterocycles.
Quinolizidine (B1214090) alkaloids are a class of natural products that exhibit a broad range of pharmacological actions, including antipyretic, antibiotic, and antiviral properties. ua.es A highly convergent and stereoselective total synthesis of (+)-C(9a)-epiepiquinamide, a quinolizidine alkaloid, highlights the importance of this compound. ua.esclockss.org
The key step in this synthesis is a diastereoselective aza-Henry reaction between this compound and a chiral N-tert-butanesulfinyl imine. ua.esclockss.org This reaction's success is pivotal as the configuration of the sulfur atom in the chiral auxiliary dictates the stereochemistry at the C(9a) stereocenter of the target molecule. ua.esclockss.org The synthesis commences with the preparation of this compound from ethyl acrylate (B77674) and nitromethane (B149229) under basic conditions, yielding the desired product. clockss.org The subsequent coupling and a double cyclization sequence ultimately afford the target alkaloid, (+)-C(9a)-epiepiquinamide. ua.es
Table 1: Key Reaction in the Synthesis of (+)-C(9a)-epiepiquinamide
| Reactant 1 | Reactant 2 | Key Reaction Type | Significance | Reference |
| This compound | Chiral N-tert-butanesulfinyl imine | Aza-Henry Reaction | Establishes the C(9a) stereocenter | ua.es, clockss.org |
Pyrrolidine (B122466) and piperidine (B6355638) rings are ubiquitous scaffolds in medicinal chemistry. This compound is a key starting material for creating substituted derivatives of both these heterocyclic systems.
Research has demonstrated that the base-catalyzed addition of this compound to chiral N-tert-butanesulfinyl imines is a powerful method for producing β-nitroamine derivatives. researchgate.netua.es These intermediates can then be selectively transformed into either piperidine or pyrrolidine structures. ua.esresearchgate.net
Piperidine Derivatives : The resulting β-nitroamine derivatives can be converted into enantioenriched 6-substituted piperidine-2,5-diones through a process involving the removal of the sulfinyl group and a Nef reaction to transform the nitro group into a ketone. ua.es Another pathway involves the selective removal of the sulfinyl group to yield 5-nitropiperidin-2-ones. researchgate.netcore.ac.uk The nitro-Mannich reaction, followed by lactamization, also provides a direct route to trans-5-nitropiperidin-2-ones from aryl aldehydes and this compound. core.ac.uk
Pyrrolidine Derivatives : The β-nitroamine intermediates can also be transformed into 5-(1-aminoalkyl)-2-pyrrolidones. researchgate.netresearchgate.netresearchgate.net This is achieved by reducing the nitro group, which leads to a concomitant γ-lactam formation. researchgate.netresearchgate.net Furthermore, this compound derivatives are used in [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org
This compound and its derivatives are instrumental in the synthesis of significant pharmaceutical agents like ABT-627 (Atrasentan), a potent and selective endothelin-A receptor antagonist. frontiersin.orgnih.gov The core of ABT-627 is a 2,4-disubstituted pyrrolidine-3-carboxylic acid structure. frontiersin.org
A crucial step in the asymmetric total synthesis of ABT-627 is the organocatalytic enantioselective conjugate addition of nitromethane to a benzylidene-2-benzoyl acetate (B1210297) derivative. nih.govnih.gov This reaction creates the γ-nitro butyric acid derivative precursor. nih.gov An alternative synthesis route involves the Michael reaction between 3,4-(methylenedioxy)-beta-nitrostyrene and an ethyl acetate derivative to give a 4-nitrobutyrate intermediate (III). portico.org This intermediate then undergoes reductive cyclization with hydrogen over a Raney-Nickel catalyst to form the pyrrolidine ring, which is the central scaffold of the drug. portico.org
Table 2: Synthesis of ABT-627 Precursor
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Conjugate Addition | Nitromethane, Benzylidene-2-benzoyl acetate | Dihydroquinine derived squaramide | (3R)-ethyl 2-benzoyl-3-aryl-4-nitrobutanoate | nih.gov, nih.gov |
| Reductive Cyclization | 4-nitrobutyrate intermediate (III) | Raney-Nickel, H₂ | (cis, cis)-pyrrolidine (VI) | portico.org |
The utility of this compound extends to the synthesis of a variety of other alkaloid structures. Its derivatives serve as building blocks for tetrahydroquinoline and homotropanone alkaloids. nih.govresearchgate.net For instance, the synthesis of tetrahydroquinoline alkaloids like (-)-angustureine and (-)-cuspareine has been achieved from chiral tert-butanesulfinyl imines, a strategy that often involves intermediates derivable from nitroalkanes. researchgate.net The fundamental reactivity of the nitroalkane portion of this compound, particularly in C-C bond-forming reactions like the aza-Henry and nitro-Mannich reactions, makes it a versatile precursor for constructing the core skeletons of numerous complex alkaloids. ua.esbeilstein-journals.org
Building Blocks for Pharmaceutical Intermediates
Pharmaceutical intermediates are the chemical compounds that form the building blocks in the multi-step synthesis of final active pharmaceutical ingredients (APIs). biosynce.com this compound is classified as such a building block. biosynce.comfluorochem.co.uk Its role is to serve as a starting material that undergoes a series of chemical transformations on the path to the final, more complex, medicinal molecule. biosynce.com The syntheses of quinolizidine alkaloids, piperidine and pyrrolidine derivatives, and endothelin receptor antagonists are all examples where this compound functions as a critical pharmaceutical intermediate. ua.esua.esfrontiersin.org
Role in the Synthesis of Optically Active Compounds
A significant application of this compound is in asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a chiral molecule. The creation of optically active compounds is of paramount importance in the pharmaceutical industry, as often only one enantiomer of a drug is responsible for the desired therapeutic effect.
The synthesis of optically active compounds using this compound is frequently achieved through diastereoselective reactions involving chiral auxiliaries. The use of chiral N-tert-butanesulfinyl imines in aza-Henry reactions with this compound is a well-established strategy. ua.esclockss.orgua.es In these reactions, the chiral auxiliary guides the incoming nucleophile (from the nitrobutanoate) to a specific face of the imine, resulting in the formation of one diastereomer in preference to the other. ua.es This method is central to the enantioenriched synthesis of (+)-C(9a)-epiepiquinamide and 6-substituted piperidine-2,5-diones. ua.esua.es
Another powerful approach is the use of chiral organocatalysts. The enantioselective synthesis of a key precursor to the endothelin receptor antagonist ABT-627 was accomplished using a dihydroquinine-derived squaramide catalyst. nih.govnih.gov This catalyst facilitates the conjugate addition of nitromethane to an α,β-unsaturated ester, yielding the desired product with high enantioselectivity. frontiersin.orgnih.gov These examples underscore the crucial role of this compound as a prochiral building block in the synthesis of valuable, optically active molecules. researchgate.net
Mechanistic and Theoretical Investigations of Reactions Involving Ethyl 4 Nitrobutanoate
Reaction Mechanism Elucidation for Key Transformations (e.g., Aza-Henry, Nef)
Ethyl 4-nitrobutanoate serves as a versatile C4 building block in organic synthesis, participating in several key transformations. The elucidation of the mechanisms of these reactions is crucial for understanding and optimizing their outcomes. Two of the most significant reactions involving this compound are the aza-Henry (or nitro-Mannich) reaction and the subsequent Nef reaction.
The aza-Henry reaction involves the nucleophilic addition of the nitronate anion, generated from this compound by a base, to an imine electrophile. core.ac.uk This carbon-carbon bond-forming reaction yields β-nitroamine derivatives. rsc.org The reaction is often prone to retro-addition unless an electron-withdrawing group is present on the amine nitrogen. core.ac.uk In a notable application, the aza-Henry reaction of this compound with an appropriate imine, followed by a lactamization cascade, can produce 5-nitropiperidin-2-ones, often with high trans selectivity. core.ac.uk
The Nef reaction is the conversion of the nitro group in the product of the aza-Henry reaction into a carbonyl group. ua.es The classical mechanism proceeds via the salt of the nitroalkane, known as a nitronate. wikipedia.org This nitronate is protonated to form a nitronic acid, which is then further protonated under acidic conditions to an iminium ion intermediate. wikipedia.org This intermediate is subsequently attacked by water and, through a series of steps involving the formation of a 1-nitroso-alkanol, rearranges to release the carbonyl compound and nitrous oxide. wikipedia.orgmdma.ch The pH of the medium is a critical factor; strong acid conditions favor the formation of the desired carbonyl compound, whereas milder conditions can lead to byproducts. alfa-chemistry.com Modern variations of the Nef reaction have been developed using different reagents to achieve the transformation under milder conditions, such as employing singlet oxygen as an oxidant. acs.org In some cases, the reaction can be "interrupted" by intramolecular processes; for instance, a nitronic acid intermediate generated from a 4-nitrobutanoic acid derivative can undergo intramolecular cyclization with a nearby carboxylic acid group. mdpi.com
Transition State Analysis and Stereochemical Models
The stereochemical outcome of reactions involving this compound is often controlled by the specific geometry of the transition state. In the diastereoselective aza-Henry reaction between this compound and chiral N-tert-butanesulfinyl imines, the high facial selectivity is rationalized by a cyclic transition state model. ua.esresearchgate.net It is proposed that a cation (such as from the base used) coordinates simultaneously to the oxygen atoms of the nitro group and the nitrogen and sulfur atoms of the sulfinyl imine. researchgate.net This rigid, chelated structure dictates the direction of the nucleophilic attack, leading to a high degree of stereocontrol.
For organocatalyzed versions of the aza-Henry reaction, bifunctional catalysts are often employed to control the transition state. Catalysts such as those derived from cinchona alkaloids or thioureas can activate both the nucleophile and the electrophile simultaneously through a network of non-covalent interactions. rsc.orgrsc.org A proposed transition state for a reaction catalyzed by a cinchona derivative suggests that the catalyst's 9-hydroxy group forms a hydrogen bond with the carbonyl group of the N-Boc protected imine. rsc.org Concurrently, an ion pair is formed between the protonated catalyst and the nitronate anion generated from the nitroester. rsc.org This dual activation organizes the components in the transition state, leading to excellent enantioselectivity and diastereoselectivity.
Computational Chemistry Studies (e.g., DFT calculations)
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for gaining deeper insight into the mechanisms and stereochemical pathways of complex organic reactions. In the context of products derived from this compound, DFT calculations have been successfully used to analyze the conformational stability of complex heterocyclic systems. acs.org For example, studies on tetraponerines, which can be synthesized from precursors derived from similar nitro-ester chemistry, used DFT to determine the most stable geometries and to calculate the activation barriers for nitrogen inversion, allowing for a rationalization of the dynamic behavior of the molecules. acs.org
Furthermore, computational studies can unify experimental data from physicochemical measurements and X-ray crystallography to build a comprehensive model of molecular structure and reactivity. livedna.net In related systems, DFT has been used to probe reaction mechanisms, such as the recyclization of cyclic nitronates where an iminium cation intermediate, initially observed by low-temperature NMR, was supported by computational modeling. mdpi.com While specific DFT studies on the aza-Henry reaction of this compound itself are not widely reported, the application of these methods to closely related structures demonstrates their power in elucidating reaction intermediates, transition state geometries, and the origins of stereoselectivity. mdpi.comacs.orglivedna.net
Role of Catalysis in Reaction Efficiency and Selectivity
Catalysis is paramount in controlling the efficiency and selectivity of transformations involving this compound. The choice of catalyst dictates the reaction rate, yield, and, most importantly, the stereochemical outcome.
Organocatalysis: Bifunctional organocatalysts that rely on hydrogen bonding have been extensively studied. Chiral squaramide-based catalysts derived from cinchona alkaloids are highly effective in promoting the conjugate addition of nitromethane (B149229) to various acceptors. frontiersin.orgfrontiersin.org In these systems, the squaramide moiety activates the electrophile while the tertiary amine of the alkaloid scaffold acts as a base to generate the nitronate nucleophile. The screening of different catalysts has shown that subtle changes in the catalyst structure, such as using quinine (B1679958) versus quinidine (B1679956) derivatives, can lead to opposite enantiomers of the product, and modifications to the aryl groups on the squaramide can fine-tune both diastereoselectivity and enantioselectivity. frontiersin.orgfrontiersin.org
| Catalyst | Acceptor | Donor | Yield (%) | dr (major:minor) | ee (major/minor %) | Reference |
| Quinine-Squaramide (G) | Benzylidene-2-benzoyl acetate (B1210297) | Nitromethane | 72 | 1.2:1 | 64 / - | frontiersin.org |
| Dihydroquinidine-Squaramide (F) | Benzylidene-2-benzoyl acetate | Nitromethane | 72 | 1.9:1 | 75 / - | frontiersin.org |
| Dihydroquinine-Squaramide (H) | Benzylidene-2-benzoyl acetate | Nitromethane | 74 | 4:1 | 81 / 69 | frontiersin.org |
Base and Phase-Transfer Catalysis: Simple base catalysis is often used, but the choice of base and conditions is critical. The addition of this compound to chiral sulfinyl imines can be promoted by bases like sodium ethoxide (NaOEt) or sodium bicarbonate (NaHCO₃). ua.esua.es Phase-transfer catalysts, such as chiral quaternary ammonium (B1175870) salts, have also proven effective in creating asymmetric quaternary carbon centers in aza-Henry reactions with high yields and excellent stereoselectivities (up to 99% ee, up to 22:1 dr). rsc.org
Heterogeneous Catalysis: For improved sustainability and ease of purification, solid catalysts have been developed. Mg-Al-O-t-Bu-hydrotalcite, a solid base catalyst, has been shown to be highly efficient for Michael additions and Knoevenagel condensations involving related nitro compounds. researchgate.net These catalysts are environmentally attractive, can be easily recovered by filtration, and often allow reactions to proceed at room temperature with high efficiency. researchgate.net
Reactivity Umpolung Concepts in Synthesis with 4-Nitrobutanoic Acid Derivatives
The concept of "umpolung," or polarity inversion, describes the reversal of the normal reactivity of a functional group. wikipedia.orgorganic-chemistry.org Derivatives of 4-nitrobutanoic acid, including this compound, are classic examples of reagents that utilize this principle. ethz.chethz.ch
In a typical ester, the α-carbon atom is not acidic and does not behave as a nucleophile. However, the powerful electron-withdrawing effect of the nitro group in this compound significantly increases the acidity of the α-hydrogens (the C2 position). Deprotonation with a base generates a stable nitronate anion, which is a potent carbon nucleophile at the C2 position. This transformation of an otherwise non-nucleophilic carbon into a nucleophilic center is a clear example of reactivity umpolung. ethz.ch This nucleophilic center is synthetically equivalent to a d¹ acyl anion synthon, allowing it to react with various electrophiles like imines (in the aza-Henry reaction) or aldehydes. organic-chemistry.orgethz.ch
Interestingly, the synthesis of this compound itself can be viewed as a process involving umpolung. It is typically prepared via a Michael addition of nitromethane to ethyl acrylate (B77674). ua.esethz.ch In this reaction, nitromethane, after deprotonation, acts as a nucleophile (a d¹ synthon), demonstrating the principle of reactivity inversion. ethz.ch The strategic use of the nitro group to induce nucleophilic character at the α-position makes 4-nitrobutanoic acid derivatives powerful and versatile intermediates for constructing complex molecular architectures with substitution patterns that are difficult to access through conventional synthetic strategies. wikipedia.orgethz.chethz.ch
Analytical Techniques and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Ethyl 4-nitrobutanoate, ¹H NMR, ¹³C NMR, and DEPT-135 experiments collectively provide a complete picture of the carbon framework and the connectivity of hydrogen atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring environments. For this compound (C₆H₁₁NO₄), the spectrum is expected to show distinct signals corresponding to the ethyl group and the nitrobutanoate chain.
The protons of the ethyl group typically appear as a quartet for the methylene group (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl group (-CH₃). The protons on the butanoate chain would present as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the ester and nitro groups. Specifically, the methylene group adjacent to the nitro group (-CH₂NO₂) would be the most deshielded and appear furthest downfield, followed by the methylene group alpha to the carbonyl (-COCH₂-), and then the central methylene group (-CH₂CH₂CH₂-).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -O-CH₂-CH₃ | ~4.1 | Quartet (q) |
| -CH₂-CH₂-NO₂ | ~4.4 | Triplet (t) |
| -CO-CH₂-CH₂- | ~2.5 | Triplet (t) |
| -CH₂-CH₂-CH₂- | ~2.2 | Multiplet (m) |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. This compound has six unique carbon atoms, and a broadband proton-decoupled ¹³C NMR spectrum would be expected to show six distinct signals.
The carbonyl carbon of the ester group is the most deshielded and appears significantly downfield. The carbons directly bonded to the electronegative oxygen and nitrogen atoms also exhibit downfield shifts. The terminal methyl carbon of the ethyl group would be the most shielded and appear furthest upfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | ~172 |
| -C H₂-NO₂ | ~75 |
| -O-C H₂-CH₃ | ~61 |
| -CO-C H₂- | ~30 |
| -CH₂-C H₂-CH₂- | ~22 |
DEPT-135 NMR
Distortionless Enhancement by Polarization Transfer (DEPT-135) is an NMR experiment that helps distinguish between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum:
CH₃ groups appear as positive signals.
CH₂ groups appear as negative signals.
CH groups appear as positive signals.
Quaternary carbons (like the carbonyl carbon) are absent.
For this compound, the DEPT-135 spectrum would show one positive signal for the methyl (CH₃) group of the ethyl ester and three negative signals corresponding to the three methylene (CH₂) groups in the molecule. This information, combined with the standard ¹³C NMR spectrum, allows for unambiguous assignment of each carbon signal.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by strong absorption bands indicative of the ester and nitro functional groups.
A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ corresponding to the C=O stretching vibration of the saturated aliphatic ester. Additionally, two strong absorption bands characteristic of the nitro group (NO₂) would be present: one for the asymmetric stretching vibration around 1550 cm⁻¹ and another for the symmetric stretching vibration near 1380 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the 1300-1000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1750 - 1735 |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (NO₂) | Symmetric Stretch | ~1380 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound is 161.16 g/mol .
In techniques like High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI), an accurate mass of the molecular ion can be determined, confirming the elemental composition of the molecule.
Under electron ionization (EI) conditions, typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion ([M]⁺) at m/z = 161 would be observed. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 116, or the loss of an ethyl radical (-CH₂CH₃, 29 Da) followed by CO₂ to give a fragment at m/z = 88. Cleavage of the C-C bonds in the butanoate chain would also produce characteristic fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 161 | [M]⁺ (Molecular Ion) |
| 116 | [M - OCH₂CH₃]⁺ |
| 88 | [M - CH₂CH₃ - CO₂]⁺ |
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of chemical compounds. For this compound, both gas chromatography (GC) and liquid chromatography (LC) can be employed.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a primary method for assessing the purity of volatile compounds like this compound. A suitable GC method would involve a capillary column with a non-polar or mid-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of the target compound from any starting materials, byproducts, or residual solvents.
High-Performance Liquid Chromatography (HPLC) can also be used for the analysis and purification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) would be appropriate. The separation is based on the polarity of the compounds, and a UV detector can be used for detection, as the nitro group provides a chromophore.
Column chromatography using silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is a standard method for the preparative purification of this compound after its synthesis. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).
Column Chromatography (e.g., silica gel)
Column chromatography, particularly using silica gel as the stationary phase, is a standard and essential technique for the purification of this compound from crude reaction mixtures. rochester.edu This method separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. rochester.edu
Research findings indicate that flash column chromatography is frequently utilized for this purpose. The process involves packing a column with silica gel (e.g., 200-300 mesh) and eluting the compound with a suitable solvent system. rochester.edursc.org The polarity of the mobile phase is critical for achieving good separation. For this compound and similar nitro compounds, non-polar to moderately polar solvent systems are effective. Researchers have successfully used mixtures of petroleum ether (PE) and ethyl acetate (EA) or ethyl ether and petroleum ether as eluents. rsc.orgrsc.org The selection of the solvent ratio is optimized by first analyzing the mixture on a Thin-Layer Chromatography (TLC) plate to achieve a retention factor (Rƒ) of approximately 0.3 for the desired compound. rochester.edu
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of chiral compounds, particularly for determining the enantiomeric excess (ee) of products from asymmetric reactions. heraldopenaccess.usnih.gov When this compound is synthesized as a chiral molecule, HPLC with a chiral stationary phase (CSP) is the method of choice to separate and quantify the enantiomers. heraldopenaccess.usuma.es
The determination of the enantiomeric ratio is often achieved using specific chiral columns. For instance, in the analysis of structurally related nitro compounds, a Chiralcel OD-H column has been effectively used. rsc.orgresearchgate.net The separation relies on the differential interaction of the enantiomers with the chiral stationary phase. nih.gov A mobile phase, typically a mixture of hexane and isopropanol, carries the sample through the column, and the separated enantiomers are detected by a UV detector at a specific wavelength. researchgate.net The relative areas of the two enantiomer peaks in the resulting chromatogram are used to calculate the enantiomeric excess. uma.es
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | Chiralcel OD-H | rsc.orgresearchgate.net |
| Mobile Phase | n-hexane/iPrOH (91:9) | researchgate.net |
| Flow Rate | 0.9 mL/min | researchgate.net |
| Detection | UV at 210 nm | researchgate.net |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively in research involving this compound. libretexts.orgresearchgate.net Its primary applications are to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product, and to identify suitable solvent systems for purification by column chromatography. researchgate.netrjpbcs.com
A TLC analysis is performed by spotting a small amount of the reaction mixture on a plate coated with a thin layer of an adsorbent, typically silica gel (e.g., Polygram SIL G/UV254). rsc.orglibretexts.org The plate is then placed in a developing chamber with a shallow pool of a solvent mixture (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity. rjpbcs.com For this compound, a common mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., PE:EA 2:1), which results in a specific retention factor (Rƒ) value. rsc.org
After development, the separated spots are visualized. Since this compound is often colorless, visualization is achieved using techniques such as exposure to short-wave UV light (254 nm), under which UV-active compounds appear as dark spots. rsc.orgyoutube.com Chemical staining agents like phosphomolybdic acid or p-anisaldehyde can also be used, which react with the compound to produce a colored spot upon heating. rsc.orglibretexts.org
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel plates (e.g., Polygram SIL G/UV254) | rsc.org |
| Mobile Phase Example | Petroleum ether:Ethyl acetate (2:1) | rsc.org |
| Visualization | UV light (254 nm), phosphomolybdic acid, p-anisaldehyde, or KMnO4 stain | rsc.orglibretexts.org |
Optical Rotation Measurements for Chiral Compounds
Optical rotation is a fundamental physical property of chiral compounds, and its measurement is a crucial step in the characterization of enantiomerically enriched samples of this compound derivatives. wikipedia.orgmasterorganicchemistry.com Chiral molecules have the ability to rotate the plane of plane-polarized light. wikipedia.org This phenomenon is known as optical activity, and the angle of rotation is measured using a polarimeter. masterorganicchemistry.com
The specific rotation ([α]) is a standardized measure of a compound's optical activity and is defined as the observed rotation (α) for a sample with a path length of 1 decimeter (dm) and a concentration of 1 g/mL. wikipedia.orgmasterorganicchemistry.com The value is typically reported with the temperature and the wavelength of the light used (commonly the sodium D-line, 589 nm). wikipedia.org
Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. masterorganicchemistry.com A compound that rotates light clockwise is termed dextrorotatory (+) and one that rotates it counterclockwise is levorotatory (-). wikipedia.org By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric excess (ee) or optical purity of the sample. wikipedia.org This technique provides essential information about the success of an asymmetric synthesis in producing a single enantiomer.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The classic synthesis of ethyl 4-nitrobutanoate involves the Michael addition of nitromethane (B149229) to ethyl acrylate (B77674), often using base catalysts like sodium hydroxide (B78521) or sodium ethoxide. ua.esclockss.org While effective, these methods can present challenges related to catalyst removal, side reactions (such as double additions), and the use of volatile organic solvents. ua.esclockss.org Future research is increasingly directed towards more sustainable and efficient synthetic protocols.
Key areas of development include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times from hours or days to mere minutes, while also increasing yields and providing cleaner reaction profiles compared to conventional heating. mdpi.comresearchgate.net This energy-efficient technique minimizes the formation of byproducts. researchgate.net
Use of Greener Solvents: A significant trend is the replacement of traditional organic solvents with more environmentally benign alternatives. Water, as a safe, non-toxic, and readily available solvent, is being explored for Michael and Diels-Alder reactions involving related structures, sometimes in the presence of catalysts like rare earth triflates. lu.se
Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces chemical waste. Hydrotalcite-derived mixed oxides, for instance, have been successfully employed as heterogeneous catalysts in multicomponent reactions to synthesize β-aryl-γ-nitroesters, a class of compounds derived from similar principles as this compound synthesis. scielo.brscispace.com This approach combines multiple reaction steps into a single, more efficient process. scispace.com
These advancements aim to make the production of this compound and its derivatives more aligned with the principles of green chemistry, focusing on atom economy, energy efficiency, and waste reduction.
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the reactions involving this compound are no exception. Researchers are moving beyond traditional base catalysis to explore more sophisticated and selective systems that can control the stereochemical outcomes of reactions.
Emerging catalytic systems include:
Organocatalysis: Chiral amines and their derivatives, such as those based on imidazolidinone (e.g., MacMillan catalysts) or proline, have emerged as powerful tools for asymmetric synthesis. acs.orgunibo.it These metal-free catalysts can activate substrates through the formation of transient iminium or enamine intermediates, enabling highly enantioselective conjugate additions. acs.orgunibo.it For example, the Jørgensen−Hayashi catalyst has been used in the asymmetric synthesis of a key precursor to the PET imaging agent SynVesT-1. acs.org
Metal-Based Catalysis: Transition metal complexes offer unique reactivity. Copper(II) complexes with chiral amino alcohol or pyridine-based ligands have been shown to be highly effective in catalyzing asymmetric Henry (nitroaldol) reactions, a key transformation for C-C bond formation involving nitroalkanes. medcraveonline.com Nickel boride has been utilized for the chemoselective reduction of the nitro group in 3-aryl-4-nitrobutanoate derivatives during the synthesis of lactams. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Engineered "Michaelases," derived from the promiscuous enzyme 4-oxalocrotonate tautomerase (4-OT), have been developed to catalyze the asymmetric Michael addition of aldehydes to nitroolefins. nih.gov This approach provides access to specific enantiomers of γ-nitroaldehydes, which are valuable synthetic precursors. nih.gov
| Catalyst Type | Example Catalyst/System | Application/Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Organocatalyst | Jørgensen−Hayashi catalyst | Asymmetric conjugate addition | High enantioselectivity, metal-free | acs.org |
| Metal-Based Catalyst | Cu(II)-amino pyridine (B92270) complex | Asymmetric Henry reaction | High yields and enantiomeric excesses | medcraveonline.com |
| Heterogeneous Catalyst | Hydrotalcite-derived mixed oxides | Multicomponent synthesis of γ-nitroesters | Reusable, simplifies purification | scielo.brscispace.com |
| Biocatalyst | Engineered 4-Oxalocrotonate Tautomerase (4-OT) | Asymmetric Michael addition | High stereoselectivity under mild conditions | nih.gov |
Expanding the Scope of Derivatization for New Compound Libraries
This compound is a valuable starting point for the synthesis of diverse heterocyclic scaffolds, which form the core of many pharmaceuticals and biologically active compounds. Its functional groups allow for sequential or tandem reactions to build molecular complexity rapidly.
Key derivatization pathways include:
Synthesis of Piperidines: The aza-Henry reaction, which is the addition of a nitroalkane to an imine, is a cornerstone transformation. The reaction of this compound with chiral N-tert-butanesulfinyl imines produces β-nitroamine derivatives. ua.esbeilstein-journals.org These intermediates can be cyclized and transformed into a variety of substituted piperidines, such as 6-substituted piperidine-2,5-diones, which are precursors to medicinally relevant piperidin-3-ols. ua.es
Formation of Pyrrolidines and Lactams: The nitro and ester groups can be manipulated to form five-membered rings. For instance, reduction of the nitro group in β-nitroamine derivatives can trigger a spontaneous cyclization to form γ-lactams (2-pyrrolidones). ua.esresearchgate.net These structures are central to a range of compounds, including the PET imaging agent SynVesT-1, used for imaging synaptic density in the brain. acs.org
Access to GABA Analogs: The carbon backbone of this compound is ideal for producing derivatives of γ-aminobutyric acid (GABA), an important neurotransmitter. Syntheses of the tranquilizer Phenibut and the muscle relaxant Baclofen have been achieved from related γ-nitroester precursors. scielo.brscispace.com
Construction of Spirocycles: More complex architectures, such as 1,7-diazaspiro[4.5]decane-2,8-diones, can be accessed through a multi-step sequence starting from the β-nitroamine derivatives of this compound. researchgate.net
Computational Design and Prediction of Novel Reactivity
Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the discovery of new synthetic methods. Density Functional Theory (DFT) calculations are increasingly applied to study reactions involving this compound derivatives.
Current applications in this area include:
Understanding Stereoselectivity: DFT calculations have been employed to model the transition states of reactions involving derivatives of this compound. For example, in the 1,3-dipolar cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides, computational analysis revealed that a key interaction between the sulfinyl oxygen atom and a silver atom in the catalyst dictates the diastereoselectivity of the reaction. acs.org
Mechanism Elucidation: For organocatalyzed reactions, computational studies help to visualize the crucial catalyst-substrate interactions. The proposed transition state for the aminomethylation of ketene (B1206846) acetals, a reaction related to the functionalization of the carbon backbone, was supported by DFT calculations, providing insight into the origins of enantioselectivity. acs.org
Predicting Reactivity: By modeling the energies of different reaction pathways and transition states, computational methods can help researchers predict which catalysts or reaction conditions will favor the desired product, saving significant time and resources in the laboratory. This predictive power is crucial for designing novel catalytic systems and expanding the synthetic utility of building blocks like this compound.
Investigation of Biological Activities of New Derivatives
While this compound itself is not known for significant biological activity, the derivatives synthesized from it are of great interest in medicinal chemistry and drug discovery. The ability to generate libraries of complex nitrogen-containing heterocycles makes it a valuable precursor for screening campaigns.
Promising areas of investigation include:
Neurological Disorders: As precursors to GABA analogs like Baclofen and Phenibut, derivatives of this compound are relevant to the development of agents targeting the central nervous system. scielo.brscispace.com Furthermore, the synthesis of SynVesT-1 demonstrates the utility of these derivatives in creating diagnostic tools for neurodegenerative conditions like Alzheimer's and Parkinson's disease. acs.org
GABA Receptor Binders: Synthetic derivatives containing a 3-hydroxyl-2-piperidinyl unit have shown potent in vitro activity as GABA receptor binders. ua.es
Antimicrobial and Anesthetic Properties: The piperidine (B6355638) skeleton is a common feature in natural products with a broad range of biological activities. For example, (+)-prosophylline, a 2,6-disubstituted piperidin-3-ol, exhibits antibiotic and anesthetic properties, highlighting the potential of related synthetic structures. ua.es
Alkaloid Synthesis: The stereoisomers of epiquinamide, which can be synthesized using strategies involving this compound, are of interest for their potential pharmacological activities, continuing the long tradition of alkaloids in medicine. clockss.org
The ongoing research into this compound showcases a dynamic field where fundamental organic synthesis intersects with green chemistry, advanced catalysis, computational science, and medicinal chemistry to address contemporary scientific challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
